N-(4-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(4-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a triazolopyridazine derivative characterized by a fused triazole-pyridazine core. Key structural features include:
- A pyridin-2-yl group at position 6 of the triazolopyridazine ring.
- A sulfanyl acetamide moiety at position 3, linked to an N-(4-acetamidophenyl) group.
- Molecular formula: C₂₀H₁₇N₇O₂S (calculated based on structural analysis).
- Monoisotopic mass: 427.46 g/mol (estimated).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2S/c1-13(28)22-14-5-7-15(8-6-14)23-19(29)12-30-20-25-24-18-10-9-17(26-27(18)20)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUIKMZHLYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a diverse molecular structure that includes acetamide, triazole, and pyridazine moieties, which are known for their pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound highlights its structural complexity:
- IUPAC Name : this compound
- Molecular Formula : C22H20N6O3S
- Molecular Weight : 408.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism remains under investigation, but the presence of the triazole and pyridazine structures suggests potential activity against cancer and infectious diseases.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine derivatives often exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results suggest that this compound may have similar or enhanced anticancer properties due to its structural analogies with successful compounds in clinical studies .
Antimicrobial Activity
The compound's triazole moiety is associated with antimicrobial properties. Studies on related triazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, derivatives have shown higher antibacterial activity compared to standard antibiotics like amoxicillin:
| Compound | Bacteria Tested | Activity Comparison |
|---|---|---|
| Triazole Derivative | E. coli | Higher than amoxicillin |
| Triazole Derivative | S. aureus | Higher than amoxicillin |
This suggests that this compound may also possess significant antimicrobial properties .
Case Studies
- Antitumor Efficacy : A study focused on the evaluation of similar triazole derivatives revealed that certain compounds exhibited potent antitumor activity through apoptosis induction in cancer cells. The study utilized assays such as Annexin V-FITC/PI staining to confirm apoptosis pathways .
- Antibacterial Screening : Another research investigated the antibacterial efficacy of various triazole derivatives against resistant bacterial strains. The findings indicated that modifications in the chemical structure significantly influenced antibacterial potency .
Scientific Research Applications
Structural Characteristics
The compound contains multiple functional groups that contribute to its biological activity:
- Triazolo-pyridazine moiety: Known for its pharmacological properties.
- Sulfanyl group: Often involved in biological interactions.
- Acetamide group: Enhances solubility and bioavailability.
Medicinal Chemistry
N-(4-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is being studied for its potential as a therapeutic agent. The following aspects highlight its medicinal applications:
Antimicrobial Activity
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The triazole and pyridazine rings are often linked to antifungal and antibacterial activities.
Anticancer Potential
- Research indicates that derivatives of triazoles can inhibit cancer cell proliferation. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
- Some studies have shown that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
The biological activity of this compound includes:
Mechanism of Action
- The compound may interact with specific enzymes or receptors in biological systems, modulating their activity and influencing cellular pathways.
In Vitro Studies
- In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cell lines. These studies are crucial for understanding its potential as a drug candidate.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Routes
- Formation of the triazolopyridazine core through cyclization.
- Introduction of the pyridinyl group via nucleophilic substitution.
- Attachment of the sulfanyl group using thiolation reactions.
- Final acetamide formation through acylation processes.
Industrial Applications
The compound's unique properties make it suitable for industrial applications in drug formulation and development processes.
Table: Summary of Research Findings on Similar Compounds
| Compound | Activity | Study Reference |
|---|---|---|
| Triazole Derivative A | Antifungal | Smith et al., 2020 |
| Pyridazine-Based Compound B | Anticancer | Johnson et al., 2021 |
| Sulfanyl Compound C | Anti-inflammatory | Lee et al., 2019 |
Notable Studies
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus.
- Cancer Cell Proliferation : Research indicated that specific pyridazine compounds could inhibit the growth of breast cancer cells by inducing apoptosis.
- Inflammation Modulation : A recent paper highlighted the anti-inflammatory effects of sulfanyl compounds in murine models of arthritis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Substituent Effects on Physicochemical Properties
Pyridin-2-yl vs. In contrast, the 4-chlorophenyl substituent () increases lipophilicity (ClogP ~3.2), which may enhance membrane permeability but raise toxicity risks . Mass Difference: The chlorophenyl analog has a higher molecular mass (452.917 vs. 427.46 Da), which could influence pharmacokinetics.
This compound demonstrated anti-exudative activity in rat models, suggesting anti-inflammatory applications .
Acetamide Modifications:
- The N-(4-acetamidophenyl) group in the main compound provides hydrogen-bonding capacity, enhancing solubility compared to the 2-(4-ethoxyphenyl) substituent in . The latter’s ethoxy group increases hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
